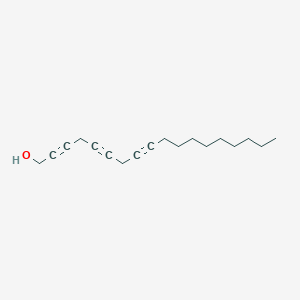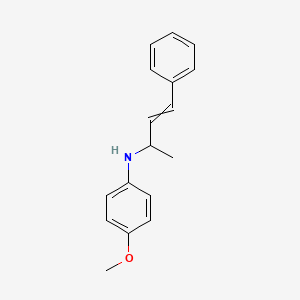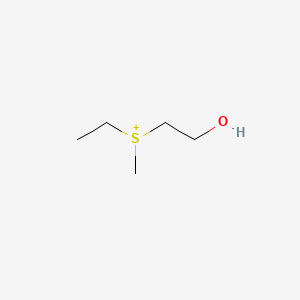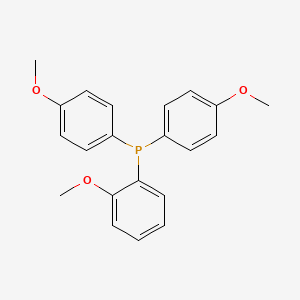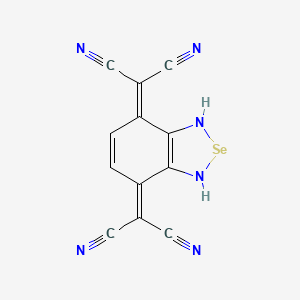
2,2'-(1,3-Dihydro-2,1,3-benzoselenadiazole-4,7-diylidene)dipropanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(1,3-Dihydro-2,1,3-benzoselenadiazole-4,7-diylidene)dipropanedinitrile is a chemical compound that belongs to the family of benzoselenadiazoles. This compound is characterized by the presence of selenium and nitrogen atoms within its molecular structure, which imparts unique chemical properties. Benzoselenadiazoles are known for their applications in various fields, including organic electronics, medicinal chemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,3-Dihydro-2,1,3-benzoselenadiazole-4,7-diylidene)dipropanedinitrile typically involves the reaction of 2,1,3-benzoselenadiazole with malononitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The reaction mixture is heated to a temperature of around 100°C to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2,2’-(1,3-Dihydro-2,1,3-benzoselenadiazole-4,7-diylidene)dipropanedinitrile.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(1,3-Dihydro-2,1,3-benzoselenadiazole-4,7-diylidene)dipropanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of selenoxides or selenones.
Reduction: Formation of selenides.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
2,2’-(1,3-Dihydro-2,1,3-benzoselenadiazole-4,7-diylidene)dipropanedinitrile has several scientific research applications:
Organic Electronics: Used as a building block for the synthesis of organic semiconductors and light-emitting diodes.
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to interact with biological targets.
Materials Science: Employed in the development of advanced materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2,2’-(1,3-Dihydro-2,1,3-benzoselenadiazole-4,7-diylidene)dipropanedinitrile involves its interaction with molecular targets such as enzymes and receptors. The selenium atom in the compound can form covalent bonds with thiol groups in proteins, leading to the modulation of enzyme activity. Additionally, the compound can participate in redox reactions, influencing cellular oxidative stress pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,1,3-Benzoselenadiazole: A parent compound with similar structural features but without the propanedinitrile groups.
2,1,3-Benzothiadiazole: Contains sulfur instead of selenium, exhibiting different chemical properties.
2,1,3-Benzoxadiazole: Contains oxygen instead of selenium, used in similar applications but with distinct reactivity.
Uniqueness
2,2’-(1,3-Dihydro-2,1,3-benzoselenadiazole-4,7-diylidene)dipropanedinitrile is unique due to the presence of selenium, which imparts distinct electronic and redox properties. This makes it particularly valuable in applications requiring specific electronic characteristics and oxidative stability.
Propriétés
Numéro CAS |
127445-84-5 |
|---|---|
Formule moléculaire |
C12H4N6Se |
Poids moléculaire |
311.17 g/mol |
Nom IUPAC |
2-[4-(dicyanomethylidene)-1,3-dihydro-2,1,3-benzoselenadiazol-7-ylidene]propanedinitrile |
InChI |
InChI=1S/C12H4N6Se/c13-3-7(4-14)9-1-2-10(8(5-15)6-16)12-11(9)17-19-18-12/h1-2,17-18H |
Clé InChI |
UPZSDDYGSLZCCP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C#N)C#N)C2=C(C1=C(C#N)C#N)N[Se]N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Quinolinamine, 5-[(4-nitrophenyl)azo]-](/img/structure/B14284967.png)
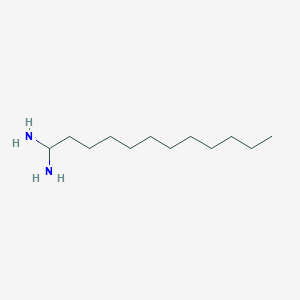
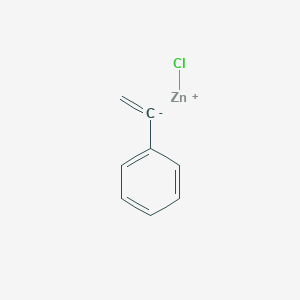
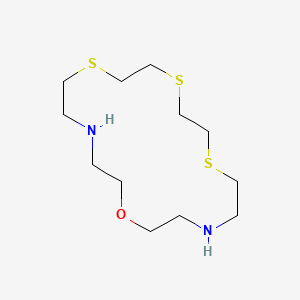
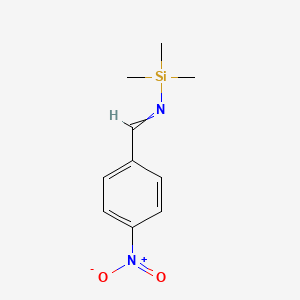
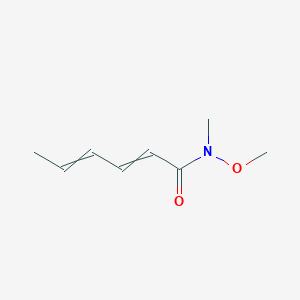
![[5-(3-Methylpyridin-2-yl)furan-2-yl]methanol](/img/structure/B14285009.png)
![dibenzyl 2-[(1R)-3-oxocyclohexyl]propanedioate](/img/structure/B14285012.png)
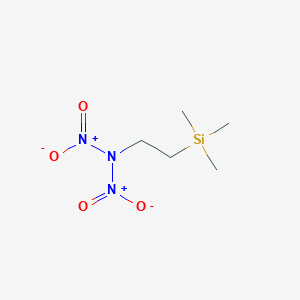
![Carbamic acid, [(hydroxyphosphinyl)methyl]-, phenylmethyl ester](/img/structure/B14285024.png)
